molecular formula C18H11Cl B13099505 2-Chlorochrysene

2-Chlorochrysene

Cat. No.: B13099505
M. Wt: 262.7 g/mol
InChI Key: GEYDEIDXDHSFPX-UHFFFAOYSA-N
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Description

2-Chlorochrysene is an organic compound with the molecular formula C18H11Cl It is a chlorinated derivative of chrysene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorochrysene can be synthesized through several methods. One common approach involves the chlorination of chrysene using chlorine gas in the presence of a catalyst. Another method includes the reaction of 2-bromo-5-chlorobenzaldehyde with appropriate reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated quinones, while reduction can produce chlorinated dihydro derivatives .

Scientific Research Applications

2-Chlorochrysene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its interactions with biological systems, particularly its potential as a biochemical probe.

    Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chlorochrysene involves its interaction with molecular targets and pathways within biological systems. It can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

  • 2-Bromochrysene
  • 2-Fluorochrysene
  • 2-Iodochrysene

Comparison: 2-Chlorochrysene is unique due to its specific chlorine substitution, which imparts distinct chemical properties compared to its brominated, fluorinated, or iodinated counterparts.

Properties

Molecular Formula

C18H11Cl

Molecular Weight

262.7 g/mol

IUPAC Name

2-chlorochrysene

InChI

InChI=1S/C18H11Cl/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H

InChI Key

GEYDEIDXDHSFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)Cl

Origin of Product

United States

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